Aspirin eugenol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

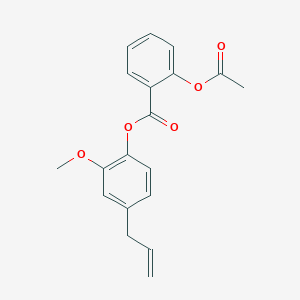

Aspirin eugenol ester, also known as this compound, is a useful research compound. Its molecular formula is C19H18O5 and its molecular weight is 326.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Aspirin eugenol ester exhibits several pharmacological activities that make it a promising candidate for clinical applications:

- Anti-inflammatory : AEE has been shown to alleviate inflammation by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling pathways .

- Antioxidant : The compound demonstrates protective effects against oxidative stress, which is crucial in various pathological conditions .

- Antipyretic and Analgesic : Similar to its parent compounds, AEE retains antipyretic and analgesic properties, making it effective in pain management .

Effects on Acute Lung Injury

A study investigated the effects of AEE on lipopolysaccharide (LPS)-induced acute lung injury in rats. The results indicated that AEE significantly improved histopathological changes and reduced levels of pro-inflammatory cytokines, thereby stabilizing serum metabolites .

| Parameter | LPS Group | LPS + AEE Group |

|---|---|---|

| MDA (Malondialdehyde) | High | Low |

| CRP (C-Reactive Protein) | Elevated | Reduced |

| WBC Count | Increased | Decreased |

| Antioxidant Enzyme Activity | Low | High |

Intestinal Barrier Protection

In a separate study focused on intestinal inflammation, AEE was administered to rats subjected to LPS-induced damage. The findings suggested that AEE effectively protects intestinal epithelial cells from oxidative damage by regulating nitric oxide synthase and Nrf2 signaling pathways .

Thrombosis Prevention

AEE has shown promise in preventing thrombosis. In a rat model of thrombosis induced by κ-carrageenan, AEE administration resulted in reduced platelet aggregation and fibrinogen levels compared to control groups .

| Dosage (mg/kg) | Fibrinogen Level (g/L) | Platelet Count (x10^9/L) |

|---|---|---|

| 0 | 5.4 | 300 |

| 18 | 4.2 | 250 |

| 36 | 3.8 | 220 |

Case Studies

Several case studies have highlighted the potential applications of AEE:

- Broiler Chickens Under Immune Stress : Research demonstrated that AEE improved immune function and altered gut microbiota composition in broilers subjected to LPS-induced stress .

- Neuroprotective Effects : In PC12 cells stimulated with hydrogen peroxide, AEE exhibited protective effects against apoptosis through modulation of the PI3K/Akt signaling pathway .

Análisis De Reacciones Químicas

Metabolic Decomposition of AEE

In vivo, AEE undergoes enzymatic hydrolysis to release its active metabolites:

-

Products :

-

Salicylic acid (primary metabolite of aspirin)

-

Eugenol

-

-

Mechanism :

Key Reaction :

AEEHydrolysisSalicylic Acid+Eugenol

Table 2: Metabolic Pathway Data

| Parameter | Details | Reference |

|---|---|---|

| Metabolites | Salicylic acid, Eugenol | |

| Bioactivation | Synergistic anti-inflammatory effects | |

| Toxicity Reduction | LD50 higher than aspirin/eugenol alone |

Chemical Stability and Reactivity

AEE exhibits enhanced stability compared to its precursors:

-

Oxidative Stability :

-

pH Sensitivity :

Table 3: Stability Comparison

| Compound | Stability Issue | AEE Improvement | Reference |

|---|---|---|---|

| Aspirin | Gastric irritation (COOH) | Masked carboxylic group | |

| Eugenol | Oxidation (phenolic OH) | Esterification prevents decay |

Structural Confirmation and Analytical Data

Propiedades

Fórmula molecular |

C19H18O5 |

|---|---|

Peso molecular |

326.3 g/mol |

Nombre IUPAC |

(2-methoxy-4-prop-2-enylphenyl) 2-acetyloxybenzoate |

InChI |

InChI=1S/C19H18O5/c1-4-7-14-10-11-17(18(12-14)22-3)24-19(21)15-8-5-6-9-16(15)23-13(2)20/h4-6,8-12H,1,7H2,2-3H3 |

Clave InChI |

PVMKDHNAJBHURS-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)CC=C)OC |

Sinónimos |

aspirin eugenol ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.